molecular formula C23H20FN3OS B2636316 3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111052-09-5

3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2636316
CAS No.: 1111052-09-5
M. Wt: 405.49
InChI Key: OVNXUHFHBBEYHM-UHFFFAOYSA-N
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Description

The compound 3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolopyrimidinone derivative characterized by a fused bicyclic core (pyrrolo[3,2-d]pyrimidinone) substituted with an allyl group at N3, a 3-fluorobenzylthio moiety at C2, a methyl group at N5, and a phenyl group at C5. Pyrrolopyrimidinones are heterocyclic scaffolds of significant pharmacological interest due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes.

Synthetic routes for related compounds involve alkylation, thiolation, and cyclization steps. For instance, Danswan et al. described the synthesis of pyrrolo[3,2-d]pyrimidinones via alkylation of thioxo intermediates followed by alcoholysis. The allyl and 3-fluorobenzylthio groups in the target compound suggest tailored modifications to enhance solubility, binding affinity, or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c1-3-12-27-22(28)21-20(19(14-26(21)2)17-9-5-4-6-10-17)25-23(27)29-15-16-8-7-11-18(24)13-16/h3-11,13-14H,1,12,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNXUHFHBBEYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: The initial step involves the construction of the pyrrolopyrimidine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzyl Thioether: The fluorobenzyl thioether moiety is introduced through a nucleophilic substitution reaction, where a thiol reacts with a fluorobenzyl halide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorobenzyl thioether, potentially leading to the formation of reduced or hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while nucleophilic substitution at the fluorobenzyl position could result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, compounds of this nature are explored for their therapeutic potential. They might be investigated for their anticancer, antiviral, or antibacterial properties, depending on their ability to interact with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrrolo[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidinone: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from pyrazolo[3,4-d]pyrimidinones (e.g., 13g in ) by replacing a pyrrole ring with a pyrazole.

Substituent Effects

  • C2 Thioether Modifications :

    • The 3-fluorobenzylthio group in the target compound contrasts with benzylthio in 3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (). Fluorination likely enhances lipophilicity and metabolic resistance due to reduced susceptibility to oxidative metabolism.
    • Nitro-substituted analogs (e.g., 2b , 2c in ) exhibit lower lipophilicity but higher polarity, as reflected in their higher melting points (218–225°C vs. unrecorded data for the target compound).
  • N3 Substituents :
    The allyl group in the target compound may confer greater conformational flexibility compared to bulkier or rigid substituents (e.g., ethyl or oxetan-3-yl groups in 13g ).

Reactivity and Functionalization

  • Chlorination: Pyrazolo[3,4-d]pyrimidinones (e.g., in ) undergo chlorination at C4 under reflux conditions, whereas pyrrolo[3,2-d]pyrimidinones may require milder conditions due to differences in ring strain.

Biological Activity

3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Common NameThis compound
CAS Number1110999-70-6
Molecular FormulaC23H20FN3OS
Molecular Weight405.5 g/mol

Research indicates that compounds similar to 3-allyl derivatives often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many pyrrolo[3,2-d]pyrimidine derivatives inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cellular proliferation .
  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities . The presence of fluorinated benzyl groups often enhances the potency of these compounds against microbial strains.
  • Antitumor Activity : Pyrrolo[3,2-d]pyrimidine derivatives have been studied for their antitumor properties. They may induce apoptosis in cancer cells through multiple pathways, including the inhibition of folate-dependent enzymes .

Biological Activity Studies

Recent studies have focused on the biological activities associated with pyrrolo[3,2-d]pyrimidine derivatives:

  • Antifolate Activity : LY231514, a related compound, demonstrated potent inhibition against several folate-requiring enzymes with Ki values indicating strong inhibitory effects on TS (1.3 nM), DHFR (7.2 nM), and GARFT (65 nM) . This suggests that 3-allyl derivatives may share similar antifolate mechanisms.
  • Antimicrobial Efficacy : In vitro studies have shown that related compounds exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, derivatives with halogen substitutions displayed enhanced antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies highlight the potential applications of 3-allyl derivatives in clinical settings:

  • Cancer Treatment : A study demonstrated that a pyrrolo[3,2-d]pyrimidine derivative effectively reduced tumor size in xenograft models by inhibiting cell proliferation through targeted enzyme inhibition .
  • Infection Control : Another study reported the effectiveness of a similar compound in treating infections caused by multidrug-resistant bacteria, showcasing its potential as an alternative therapeutic agent .

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